molecular formula C12H8Cl2 B022184 2,6-Dichlorobiphenyl CAS No. 33146-45-1

2,6-Dichlorobiphenyl

Cat. No. B022184
Key on ui cas rn: 33146-45-1
M. Wt: 223.09 g/mol
InChI Key: IYZWUWBAFUBNCH-UHFFFAOYSA-N
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Patent
US08952207B2

Procedure details

Copper(I) iodide (19 mg, 0.1 mmol), iodobenzene (204 mg, 1.0 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), 1,3-dichlorobenzene (220 mg, 1.5 mmol), tBuOLi (160 mg, 2.0 mmol), and DMPU (0.5 mL), 125° C., 12 hours. After column chromatography (hexanes) 40 mg (18%) of a colorless oil was obtained.
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
tBuOLi
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[Cl:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[CH:24]=1.C(O[Li])(C)(C)C>[Cu]I.CN1C(=O)N(C)CCC1>[Cl:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:24]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
204 mg
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
18 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
220 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)Cl
Name
tBuOLi
Quantity
160 mg
Type
reactant
Smiles
C(C)(C)(C)O[Li]
Name
Copper(I) iodide
Quantity
19 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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